molecular formula C9H12N2 B020807 2-Methyl-6-indolinamine CAS No. 103796-39-0

2-Methyl-6-indolinamine

Cat. No. B020807
M. Wt: 148.2 g/mol
InChI Key: SVLIYUWVAZNKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-indolinamine is a chemical compound with the molecular formula C10H12N2. It is a derivative of indole and has been studied for its potential applications in scientific research. In

Scientific Research Applications

2-Methyl-6-indolinamine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been studied for its potential as a neuroprotective agent and as a modulator of the immune system.

Mechanism Of Action

The mechanism of action of 2-Methyl-6-indolinamine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways that are involved in cell growth and survival.

Biochemical And Physiological Effects

Studies have shown that 2-Methyl-6-indolinamine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to modulate the activity of the immune system, leading to increased production of cytokines and activation of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-6-indolinamine in lab experiments is its potential as an antitumor agent. It has been shown to have activity against various cancer cell lines, making it a potential candidate for further study in cancer research. However, one limitation of using 2-Methyl-6-indolinamine is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 2-Methyl-6-indolinamine. One area of interest is its potential as a neuroprotective agent. Studies have shown that it has activity against oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Another area of interest is its potential as a modulator of the immune system. Studies have shown that it has activity against various immune cells, making it a potential candidate for further study in immunology research. Finally, further studies are needed to determine the mechanism of action of 2-Methyl-6-indolinamine and its potential applications in cancer research.

Synthesis Methods

The synthesis of 2-Methyl-6-indolinamine involves the reaction of 2-methylindole with paraformaldehyde and ammonium acetate in the presence of a catalyst. The reaction yields 2-Methyl-6-indolinamine as a white crystalline solid with a melting point of 180-182°C.

properties

CAS RN

103796-39-0

Product Name

2-Methyl-6-indolinamine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3

InChI Key

SVLIYUWVAZNKJY-UHFFFAOYSA-N

SMILES

CC1CC2=C(N1)C=C(C=C2)N

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)N

synonyms

Indoline, 6-amino-2-methyl- (6CI)

Origin of Product

United States

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